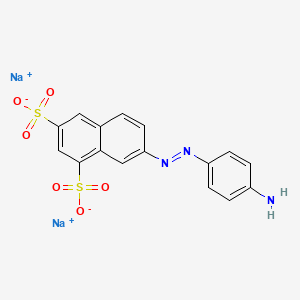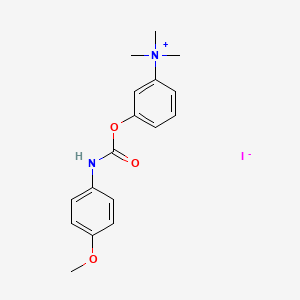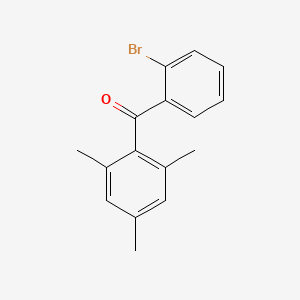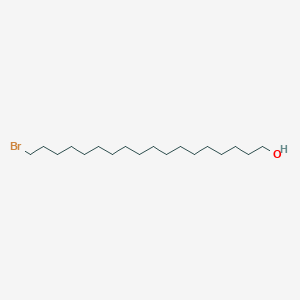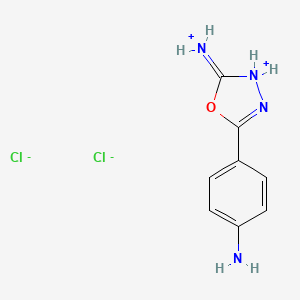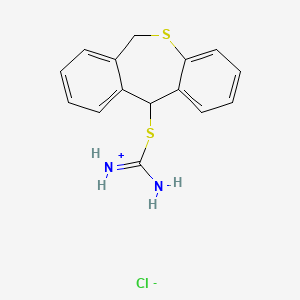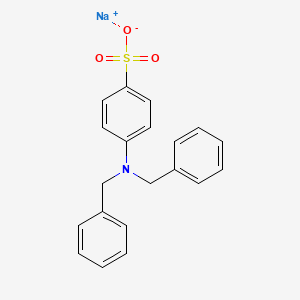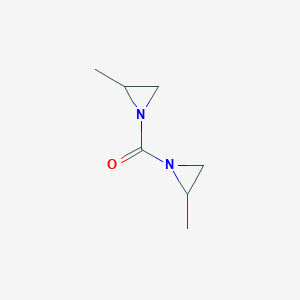
Bis(2-methylaziridin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylaziridin-1-yl)methanone: is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.183 g/mol . It is also known by its systematic name, Aziridine, 1,1′-carbonylbis[2-methyl- . This compound is part of the aziridine family, which is characterized by the presence of a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylaziridin-1-yl)methanone typically involves the reaction of 2-methylaziridine with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2CH3C2H3N+COCl2→C7H12N2O+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methylaziridin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens up to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted aziridines .
Applications De Recherche Scientifique
Chemistry: Bis(2-methylaziridin-1-yl)methanone is used as a building block in organic synthesis. Its high reactivity makes it valuable for the synthesis of complex molecules .
Biology: In biological research, this compound is used to study the effects of aziridines on biological systems. It can act as a cross-linking agent in DNA and protein studies .
Medicine: Aziridines are known for their ability to alkylate DNA, which can lead to cell death in cancer cells .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows it to form strong bonds with various substrates .
Mécanisme D'action
The mechanism of action of Bis(2-methylaziridin-1-yl)methanone involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring opens up upon interaction with nucleophiles, leading to the formation of covalent bonds with DNA, proteins, and other biomolecules. This alkylation can disrupt normal cellular processes, leading to cell death .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound of the aziridine family.
2-methylaziridine: A simpler analog with a single aziridine ring.
1,3-phenylenebis[(2-methylaziridin-1-yl)methanone]: A compound with two aziridine rings linked by a phenylene group.
Uniqueness: Bis(2-methylaziridin-1-yl)methanone is unique due to its bis-aziridine structure, which provides higher reactivity and the ability to form cross-links in biological and industrial applications. This makes it more versatile compared to simpler aziridines .
Propriétés
Numéro CAS |
7259-82-7 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
bis(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C7H12N2O/c1-5-3-8(5)7(10)9-4-6(9)2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
SDMVZETWVZJRJP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1C(=O)N2CC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)


